An In-Depth Technical Guide to Methyl 6-methoxy-5-nitronicotinate: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to Methyl 6-methoxy-5-nitronicotinate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 6-methoxy-5-nitronicotinate, a substituted pyridine derivative, has emerged as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique arrangement of a nitro group, a methoxy group, and a methyl ester on a pyridine core provides a versatile platform for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical properties, detailed synthesis protocols, reactivity, and its significant role as a key intermediate in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and oncology.
Core Chemical and Physical Properties
Methyl 6-methoxy-5-nitronicotinate is typically an off-white to pale yellow solid.[1] A thorough understanding of its physicochemical properties is fundamental for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 59237-49-9 | [2] |
| Molecular Formula | C₈H₈N₂O₅ | [2] |
| Molecular Weight | 212.16 g/mol | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 331.0 ± 37.0 °C at 760 mmHg | [2] |
| Flash Point | 154.0 ± 26.5 °C | [2] |
Synthesis of Methyl 6-methoxy-5-nitronicotinate: A Tale of Two Pathways
The synthesis of this pivotal intermediate can be approached through two primary, reliable methods. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity of the final product.
Method 1: Nitration and Fischer Esterification of 6-Methoxynicotinic Acid
This two-step synthesis is a classical and robust method that begins with the readily available 6-methoxynicotinic acid.
The initial step involves the electrophilic nitration of the pyridine ring, a reaction driven by the strong electron-withdrawing nature of the nitro group.
Experimental Protocol:
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In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
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Cool the flask to 0-5 °C in an ice-salt bath.
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Slowly add 6-methoxynicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
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Once the solid has dissolved, begin the dropwise addition of concentrated nitric acid, maintaining the internal temperature between 5-10 °C.
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After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
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Allow the mixture to warm to room temperature and stir for 1 hour.
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Filter the solid product using a Büchner funnel and wash with cold deionized water until the washings are neutral to pH paper.
The second step is a classic Fischer esterification, where the carboxylic acid is converted to its methyl ester in the presence of an acid catalyst.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the synthesized 6-methoxy-5-nitronicotinic acid and methanol.
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Slowly and carefully add concentrated sulfuric acid to the stirred suspension.
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Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Reduce the volume of methanol by approximately half using a rotary evaporator.
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Pour the concentrated mixture into cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the product by recrystallization or column chromatography.
Method 2: Nucleophilic Aromatic Substitution of Methyl 6-chloro-5-nitronicotinate
An alternative and often high-yielding approach involves the substitution of a chloro group with a methoxy group. This method is particularly useful if Methyl 6-chloro-5-nitronicotinate is a more readily available starting material.
Experimental Protocol:
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Dissolve Methyl 6-chloro-5-nitronicotinate in a suitable anhydrous solvent, such as methanol or tetrahydrofuran (THF), in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Add a solution of sodium methylate in methanol dropwise to the stirred solution at room temperature.
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The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours.
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Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify by column chromatography on silica gel to afford pure Methyl 6-methoxy-5-nitronicotinate.
Spectroscopic Characterization: The Molecular Fingerprint
While a publicly available, peer-reviewed full spectroscopic dataset for Methyl 6-methoxy-5-nitronicotinate is not readily found, its structure allows for a reliable prediction of its key spectral features. This expected profile is crucial for researchers to confirm the identity and purity of their synthesized material.
Expected ¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two different methyl groups. The electron-withdrawing nitro group will significantly deshield the adjacent aromatic proton.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | d | 1H | H-2 (Pyridine ring) |
| ~8.5 - 8.7 | d | 1H | H-4 (Pyridine ring) |
| ~4.0 - 4.2 | s | 3H | -OCH₃ (Methoxy) |
| ~3.9 - 4.1 | s | 3H | -OCH₃ (Ester methyl) |
Expected ¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum will provide information on the carbon framework, with the carbon atoms attached to electronegative atoms (oxygen and nitrogen) appearing at lower fields.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~164 - 166 | C=O (Ester) |
| ~158 - 160 | C-6 (C-OCH₃) |
| ~145 - 147 | C-2 |
| ~140 - 142 | C-5 (C-NO₂) |
| ~135 - 137 | C-4 |
| ~115 - 117 | C-3 |
| ~55 - 57 | -OCH₃ (Methoxy) |
| ~53 - 55 | -OCH₃ (Ester methyl) |
Expected Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~2950 - 2850 | C-H stretch (aliphatic) |
| ~1730 - 1715 | C=O stretch (ester) |
| ~1600 - 1580 | C=C stretch (aromatic) |
| ~1550 - 1500 & ~1350 - 1300 | N-O stretch (nitro group) |
| ~1250 - 1200 | C-O stretch (ester and ether) |
Expected Mass Spectrometry (MS) Data
In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be detected as its protonated molecular ion [M+H]⁺.
| m/z (Predicted) | Species |
| 213.05 | [M+H]⁺ |
Reactivity and Synthetic Utility: A Chemist's Playground
The chemical reactivity of Methyl 6-methoxy-5-nitronicotinate is dictated by its three key functional groups: the nitro group, the methoxy group, and the methyl ester. This trifecta of reactivity makes it a highly valuable intermediate.
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The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to an amino group.[3] This transformation is a cornerstone in the synthesis of many nitrogen-containing heterocycles and is often a key step in the construction of pharmaceutically active molecules.[4] The reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl).
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The Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr) to yield the corresponding phenol. This allows for the introduction of different functional groups at this position.
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The Methyl Ester: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid can then be coupled with amines to form amides, a common linkage in many drug molecules. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Drug Discovery and Development
Methyl 6-methoxy-5-nitronicotinate serves as a key starting material or intermediate in the synthesis of a range of bioactive compounds.
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Nicotinic Receptor Modulators: Its structural resemblance to nicotinic derivatives makes it an ideal precursor for the development of nicotinic acetylcholine receptor (nAChR) modulators.[1] These modulators are being investigated for the treatment of various CNS disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).
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PRMT5 Inhibitors: Recent patent literature has disclosed the use of Methyl 6-methoxy-5-nitronicotinate in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a critical role in cell growth and proliferation, and its inhibition has emerged as a promising therapeutic strategy for the treatment of various cancers.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 6-methoxy-5-nitronicotinate.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 6-methoxy-5-nitronicotinate is a valuable and versatile building block in modern medicinal chemistry. Its well-defined synthesis, predictable reactivity, and proven utility in the construction of complex, biologically active molecules make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties and synthetic pathways, as outlined in this guide, will undoubtedly facilitate its effective application in the ongoing quest for novel and improved therapeutics.
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